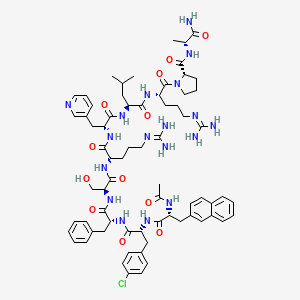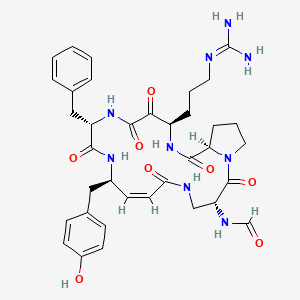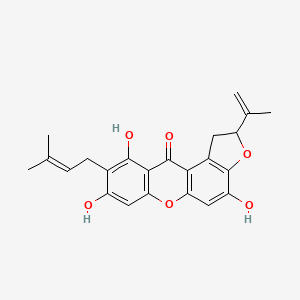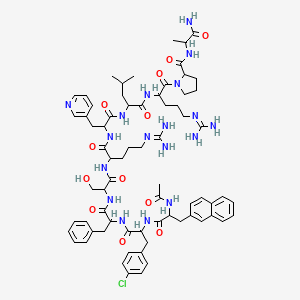![molecular formula C29H36N2O2 B10850323 [17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-443 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its mechanochromic luminescence, which means it can change color when subjected to mechanical stress. This property makes it valuable in various fields, including materials science, chemistry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-443 typically involves a multi-step process. One common method includes the coupling of specific aromatic compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the preparation of acylsulfonamides, a related class of compounds, involves direct coupling to indole-2-carboxylic acids using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in dichloromethane .
Industrial Production Methods
Industrial production of MCL-443 involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure consistency and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
MCL-443 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into MCL-443.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, altering the compound’s reactivity and stability.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of MCL-443.
Scientific Research Applications
MCL-443 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study reaction mechanisms and as a catalyst in various organic reactions.
Biology: MCL-443 is employed in imaging techniques due to its luminescent properties, allowing researchers to track biological processes in real-time.
Medicine: The compound’s ability to change color under mechanical stress makes it useful in developing sensors for detecting physiological changes in tissues.
Industry: MCL-443 is used in the development of smart materials that can respond to environmental changes, such as pressure or temperature variations
Mechanism of Action
The mechanism by which MCL-443 exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their structure and function. This interaction often involves the formation of hydrogen bonds or van der Waals forces, leading to changes in the target molecule’s activity. In materials science, the mechanochromic luminescence of MCL-443 is due to the rearrangement of its molecular structure under mechanical stress, resulting in a change in its electronic properties and, consequently, its color .
Comparison with Similar Compounds
MCL-443 is unique compared to other mechanochromic luminescent compounds due to its specific molecular structure and the range of colors it can exhibit. Similar compounds include:
MCL-144: Known for its high luminescent efficiency but limited color range.
MCL-193: Exhibits similar mechanochromic properties but with different molecular targets and applications.
MCL-101: A related compound with partial agonist properties at specific receptors, used primarily in pharmacological studies
Properties
Molecular Formula |
C29H36N2O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate |
InChI |
InChI=1S/C29H36N2O2/c32-28(30-19-21-7-2-1-3-8-21)33-24-13-12-23-17-27-25-11-4-5-14-29(25,26(23)18-24)15-16-31(27)20-22-9-6-10-22/h1-3,7-8,12-13,18,22,25,27H,4-6,9-11,14-17,19-20H2,(H,30,32) |
InChI Key |
VTNMTWBEHGIRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)NCC5=CC=CC=C5)CC6CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)

![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)


![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)



![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
![1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea](/img/structure/B10850333.png)
